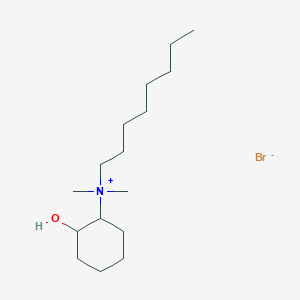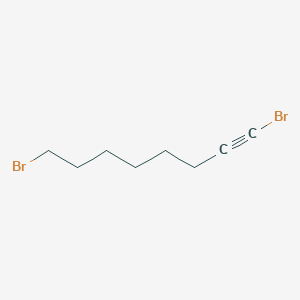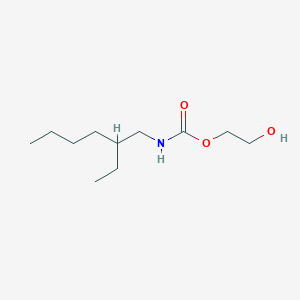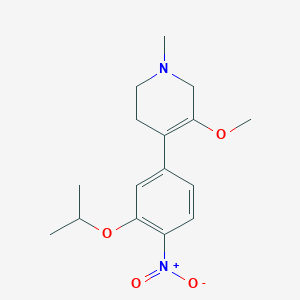
5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a nitro group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine typically involves multiple steps. One common approach includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Etherification: Formation of the propan-2-yloxy group.
Cyclization: Formation of the tetrahydropyridine ring.
Methoxylation: Introduction of the methoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions for each step to ensure high yield and purity. These methods often use automated systems to control temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl derivatives: Compounds with similar nitro group substitutions.
Tetrahydropyridine derivatives: Compounds with similar ring structures.
Methoxy-substituted aromatics: Compounds with similar methoxy group substitutions.
Uniqueness: 5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C16H22N2O4 |
|---|---|
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C16H22N2O4/c1-11(2)22-15-9-12(5-6-14(15)18(19)20)13-7-8-17(3)10-16(13)21-4/h5-6,9,11H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
HPBOIYVWGLCJBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)C2=C(CN(CC2)C)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

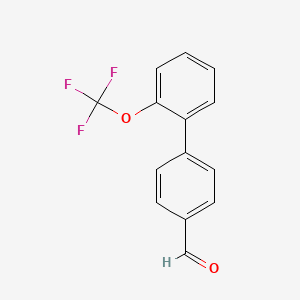

![N-Methyl-N-naphthalen-1-yl-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B8539029.png)

![4-[(Methylisopropylamino)methyl]benzonitrile](/img/structure/B8539040.png)
